1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone
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Overview
Description
1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone is a compound belonging to the pyrrole family, which is known for its diverse biological activities. Pyrroles are heterocyclic aromatic organic compounds that play a significant role in medicinal chemistry due to their presence in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride, the compound can be reduced to its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, often using reagents like halogens or sulfonyl chlorides.
Scientific Research Applications
1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone can be compared with other pyrrole derivatives such as:
- 1-(4-Fluorophenyl)-2-(tetrahydropyrimidin-2(1H)-ylidene)ethanone
- 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone hydrochloride These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and biological activity.
Properties
CAS No. |
91480-97-6 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(4-hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C13H13NO2/c1-8-11(9(2)15)13(16)12(14-8)10-6-4-3-5-7-10/h3-7,14,16H,1-2H3 |
InChI Key |
ZYNZWFKEUTXGJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2)O)C(=O)C |
Origin of Product |
United States |
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